1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene
Brand Name: Vulcanchem
CAS No.: 220593-43-1
VCID: VC8164796
InChI: InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3
SMILES: CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene

CAS No.: 220593-43-1

Cat. No.: VC8164796

Molecular Formula: C21H24N6

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene - 220593-43-1

Specification

CAS No. 220593-43-1
Molecular Formula C21H24N6
Molecular Weight 360.5 g/mol
IUPAC Name 1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole
Standard InChI InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3
Standard InChI Key UAVXIWSFNFWPAX-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4
Canonical SMILES CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound features a symmetrical benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and three imidazolylmethyl groups at the 1, 3, and 5 positions. The imidazole rings, each containing two nitrogen atoms, enable coordination with metal ions. The IUPAC name, 1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole, reflects this arrangement . The SMILES notation CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4\text{CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4} further delineates the connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC21H24N6\text{C}_{21}\text{H}_{24}\text{N}_{6}
Molecular Weight360.5 g/mol
InChI KeyUAVXIWSFNFWPAX-UHFFFAOYSA-N
SolubilityDMF, DMSO

Conformational Flexibility

The methylene (–CH2_2–) linkers between the benzene core and imidazole groups impart rotational flexibility, allowing the ligand to adopt multiple conformations during metal coordination. This adaptability is critical for forming diverse MOF topologies .

Synthesis and Purification

Reduction and Functionalization

The trinitro intermediate is hydrogenated using hydrazine hydrate in methanol or ethanol to reduce nitro groups to amines . Subsequent acylation or alkylation reactions could introduce imidazole moieties, though explicit protocols for 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene remain undocumented in the reviewed literature.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsOutcomeSource
NitrationFuming HNO3_3, H2_2SO4_41,3,5-Trimethyl-2,4,6-trinitrobenzene
ReductionHydrazine hydrate, MeOH/EtOHTriamine intermediate

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The compound serves as a tritopic linker in MOFs, forming extended networks with transition metals. For example, reaction with copper(II) and diethylenetriamine yields a 2D network featuring 72-membered macrocycles, as demonstrated by single-crystal X-ray diffraction . Similarly, silver(I) salts assemble into M3L2\text{M}_3\text{L}_2-type architectures with anion-exchange capabilities .

Catalysis and Sensing

Research Findings and Experimental Insights

Structural Studies

In a seminal study, Liu et al. (1999) synthesized a copper(II) complex with this ligand, revealing a heart-shaped macrocyclic structure stabilized by coordination bonds and π-π interactions . The copper center adopts a square-pyramidal geometry, with imidazole nitrogen atoms occupying equatorial positions .

Anion Exchange Properties

Sun et al. (2001) demonstrated that silver(I) frameworks incorporating this ligand undergo reversible anion exchange with NO3\text{NO}_3^-, BF4\text{BF}_4^-, and PF6\text{PF}_6^-, highlighting their utility in separation technologies .

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